molecular formula C5H6BrN3O2S B596821 N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS No. 1242336-55-5

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Cat. No. B596821
M. Wt: 252.086
InChI Key: MRNXHECJHFQUDD-UHFFFAOYSA-N
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Description

N-(5-Bromopyrimidin-2-yl)methanesulfonamide (N-BPM) is a small molecule that has been studied for its potential applications in a variety of scientific research fields. It is a synthetic compound with a molecular weight of 277.08 g/mol and a molecular formula of C6H7BrN2O2S. N-BPM is a relatively new compound and has been used in a variety of research experiments, such as the study of protein-protein interactions and the analysis of enzyme kinetics.

Scientific Research Applications

Bromination of Highly Unsaturated Trifluoromethanesulfonamide Derivatives

This study discusses the bromination of various trifluoromethanesulfonamide derivatives, highlighting the chemical behavior and potential applications in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).

Synthesis and Biological Activity of Methanesulfonamide Pyrimidine

This research explores the synthesis and evaluation of methanesulfonamide pyrimidine derivatives for their potential as inhibitors of the enzyme HMG-CoA reductase. The study contributes to the understanding of these compounds in the field of medicinal chemistry (Watanabe et al., 1997).

Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I)

This paper focuses on the structural analysis of a compound involving silver and N-(pyridin-2-yl)methanesulfonamido, which can provide insights into the development of new materials and coordination chemistry (Hu & Yeh, 2013).

Cross Coupling of 3-bromopyridine and Sulfonamides Catalyzed by CuI

This study presents a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, useful in organic synthesis and potentially in drug development (Han, 2010).

Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

The research here is about the synthesis and application of certain pyridinesulfonamide ligands in catalysis, which can have implications in green chemistry and industrial processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Mild Pd-catalyzed N-arylation of Methanesulfonamide

This paper presents a method for the N-arylation of methanesulfonamide, which is significant in the field of organic synthesis and could be relevant for pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNXHECJHFQUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682451
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

CAS RN

1242336-55-5
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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